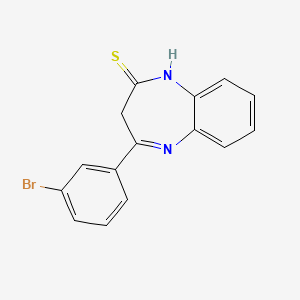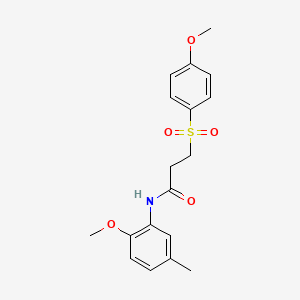
N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)sulfonylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)sulfonylpropanamide is an anilide.
Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluation
- N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)sulfonylpropanamide has been evaluated for its pharmacological properties. Studies have identified potent and selective 5-HT₆ receptor antagonists with adequate brain penetration, acceptable ADME properties, and no P-glycoprotein or hERG liability, indicating potential applications in cognitive enhancement and brain microdialysis studies (Nirogi et al., 2012).
Antitumor Activity
- Research on sulfonamide-focused libraries, including compounds structurally related to N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)sulfonylpropanamide, has led to the identification of potent cell cycle inhibitors with antitumor properties. These compounds have been evaluated in cell-based antitumor screens and clinical trials, providing insights into pharmacophores and drug-sensitive cellular pathways (Owa et al., 2002).
Photodynamic Therapy for Cancer
- New derivatives of benzenesulfonamide, with applications in photodynamic therapy for cancer treatment, have been synthesized and characterized. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are suitable as Type II photosensitizers, highlighting their potential in cancer treatment (Pişkin et al., 2020).
Anticancer and Antimicrobial Activities
- Sulfonamides and their derivatives, including those similar to N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)sulfonylpropanamide, have shown significant anticancer and antimicrobial activities. These compounds exhibit in vitro cytotoxic activities against human carcinoma cell lines and demonstrate potential as therapeutic agents (Muškinja et al., 2019); (Patil et al., 2010).
Inhibition of Cyclooxygenase-2
- Studies have synthesized sulfonamide-containing derivatives, including structures analogous to N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)sulfonylpropanamide, for their potential to inhibit cyclooxygenase-2 (COX-2). These studies contribute to understanding the structure-activity relationships of such compounds, important for developing new therapeutic agents (Penning et al., 1997).
Alzheimer's Disease Therapy
- N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)sulfonylpropanamide related sulfonamides have been synthesized and evaluated as potential therapeutic agents for Alzheimer's disease. Their inhibitory effects on acetylcholinesterase and antioxidant properties suggest potential utility in treating neurodegenerative diseases (Abbasi et al., 2018).
Eigenschaften
Produktname |
N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)sulfonylpropanamide |
|---|---|
Molekularformel |
C18H21NO5S |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)sulfonylpropanamide |
InChI |
InChI=1S/C18H21NO5S/c1-13-4-9-17(24-3)16(12-13)19-18(20)10-11-25(21,22)15-7-5-14(23-2)6-8-15/h4-9,12H,10-11H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
AKTQZKSTAWVSKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



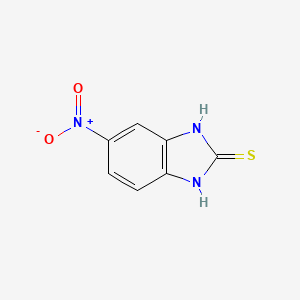
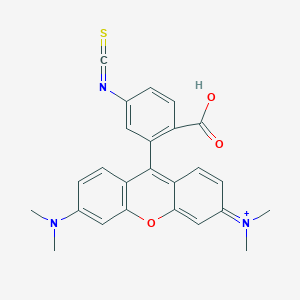
![2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B1230722.png)
![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B1230726.png)
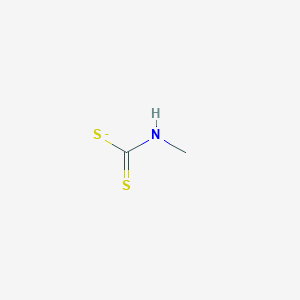
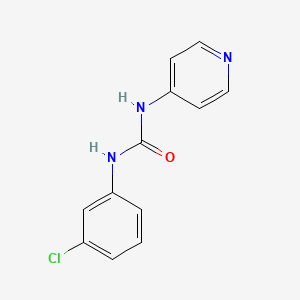
![4-Methylbenzyl-N-bis[daunomycin]](/img/structure/B1230730.png)
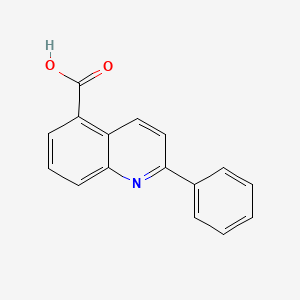
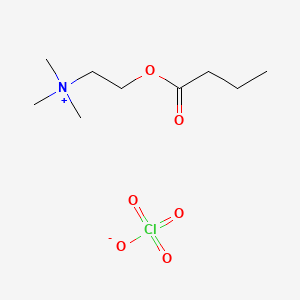
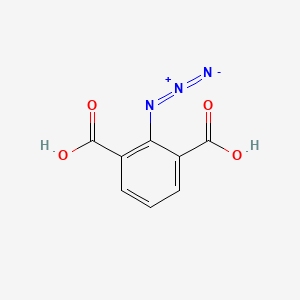
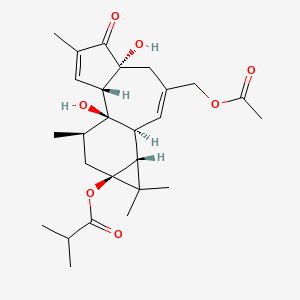
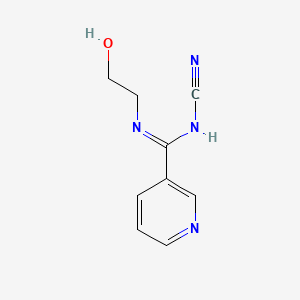
![[[5-(Carbamothioylhydrazinylidene)-3,3-dimethylcyclohexylidene]amino]thiourea](/img/structure/B1230738.png)
